Cinpa1
Übersicht
Beschreibung
Cinpa1 is a selective inhibitor of the constitutive androstane receptor (CAR) with an IC50 of 70 nM for CAR-mediated transcription . It has been used in studies about CAR function . It inhibits CAR by altering CAR-coregulator interactions and reducing CAR recruitment to DNA response elements of regulated genes .
Synthesis Analysis
Cinpa1 is converted to two main metabolites in human liver microsomes . The cytochrome P450 enzymes responsible for metabolizing Cinpa1 in human liver microsomes are CYP3A4 and CYP2D6 .
Molecular Structure Analysis
Cinpa1 has strong hydrogen bonding with N165 and H203 and other residues involved in hydrophobic contacts with Cinpa1 . It resides in the ligand-binding pocket to stabilize the CAR-LBD in a more rigid, less fluid state .
Chemical Reactions Analysis
Cinpa1 is first converted to metabolite 1 by CYP3A4 and then further metabolized by CYP2D6 to metabolite 2 .
Wissenschaftliche Forschungsanwendungen
Application 1: Inhibitor of Constitutive Androstane Receptor (CAR)
- Scientific Field : Molecular Pharmacology .
- Summary of the Application : Cinpa1 is a specific xenobiotic receptor inhibitor that does not activate pregnane X receptor (PXR). It inhibits CAR-mediated gene expression in primary human hepatocytes, where CAR is endogenously expressed .
- Methods of Application : The study used a directed high-throughput screening approach, followed by subsequent mechanistic studies, to identify novel, potent, and specific small-molecule CAR inhibitors that do not activate PXR .
- Results or Outcomes : Cinpa1 is capable of reducing CAR-mediated transcription with an IC50 of ∼70 nM. It does not alter the protein levels or subcellular localization of CAR. It increases corepressor and reduces coactivator interaction with the CAR ligand-binding domain in mammalian two-hybrid assays. It disrupts CAR binding to the promoter regions of target genes in chromatin immunoprecipitation assays .
Application 2: Attenuating Multidrug Resistance in Cancers
- Scientific Field : Cancer Pharmacology .
- Summary of the Application : Cinpa1 analogs act as inverse agonists of the constitutive androstane receptor (CAR), which can be used to attenuate multidrug resistance in cancers .
- Methods of Application : A combination of docking–quantitative structure activity relationship (QSAR) method is implemented for modeling and predicting inhibition activity (pIC50) of Cinpa1 analogs as the CAR inverse agonists .
- Results or Outcomes : The study revealed that hydrophobic interactions, number of nitrogen atoms and cation-π interactions play important roles in the CAR inhibition activity of the agents. Several novel CAR inverse agonist candidates were proposed for further experimental studies .
Application 3: Study of Xenobiotic Receptors
- Scientific Field : Biochemistry .
- Summary of the Application : Cinpa1 is used as a molecular tool to study the function of xenobiotic receptors, specifically the Constitutive Androstane Receptor (CAR). It helps in understanding how these receptors modulate the expression of genes encoding drug-metabolizing enzymes and transporters .
- Methods of Application : The study used a directed high-throughput screening approach, followed by subsequent mechanistic studies, to identify novel, potent, and specific small-molecule CAR inhibitors that do not activate PXR .
- Results or Outcomes : Cinpa1 was found to be a specific xenobiotic receptor inhibitor and has no cytotoxic effects up to 30 µM. It does not alter the protein levels or subcellular localization of CAR .
Application 4: Metabolite Study
- Scientific Field : Pharmacology .
- Summary of the Application : Cinpa1 is used to study its own metabolites. It is converted to two main metabolites in human liver microsomes .
- Methods of Application : The study used biochemical coregulator recruitment assays to study the metabolites of Cinpa1 .
- Results or Outcomes : The study showed that while one metabolite was very weak in inhibiting CAR function and disrupting CAR-coactivator interaction, the other metabolite was inactive in this regard .
Application 5: Counteracting CAR Activity
- Scientific Field : Pharmacology .
- Summary of the Application : Cinpa1 can be used to counteract the activity of CAR . This can be particularly useful in situations where CAR activity leads to undesirable effects, such as drug-drug interactions, toxicity, and drug resistance .
- Methods of Application : The application of Cinpa1 in this context would involve administering it alongside existing chemotherapeutics .
- Results or Outcomes : The use of Cinpa1 in this way could potentially improve therapeutic efficacy and safety by attenuating CAR-mediated effects .
Application 6: Studying CAR Function
- Scientific Field : Biochemistry .
- Summary of the Application : Cinpa1 can be used as a novel molecular tool for understanding CAR function . It does not activate PXR, distinguishing it from previously known CAR inhibitors .
- Methods of Application : The study used a directed high-throughput screening approach, followed by subsequent mechanistic studies, to identify novel, potent, and specific small-molecule CAR inhibitors that do not activate PXR .
- Results or Outcomes : Cinpa1 was found to be a specific xenobiotic receptor inhibitor and has no cytotoxic effects up to 30 µM . It does not alter the protein levels or subcellular localization of CAR .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl N-[11-[2-(diethylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-4-25(5-2)16-22(27)26-20-10-8-7-9-17(20)11-12-18-13-14-19(15-21(18)26)24-23(28)29-6-3/h7-10,13-15H,4-6,11-12,16H2,1-3H3,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBYSPEGRYKFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinpa1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.